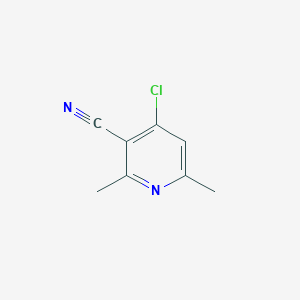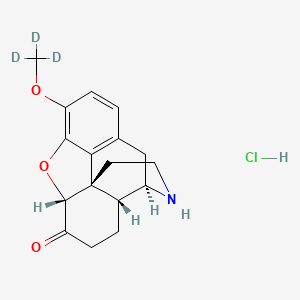
N-(Cyanomethyl)-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1H-indazole-5-carboxamide, commonly known as CMIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CMIC has been extensively studied for its use in various scientific research applications, including drug discovery, cancer treatment, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of CMIC is not yet fully understood. However, studies have shown that CMIC inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMIC has been shown to possess several biochemical and physiological effects. Studies have shown that CMIC has anti-inflammatory, analgesic, and antitumor properties. CMIC has also been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CMIC is its broad range of pharmacological activities. CMIC has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising lead compound for drug discovery. However, one of the limitations of CMIC is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CMIC. One of the most significant directions is the development of new drugs based on the structure of CMIC. Several studies have shown that CMIC possesses a broad range of pharmacological activities, making it a promising lead compound for drug discovery. Another future direction is the study of the mechanism of action of CMIC. Further studies are needed to fully understand the mechanism of action of CMIC and its potential therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of CMIC is another future direction. Understanding the pharmacokinetics and pharmacodynamics of CMIC is essential for the development of new drugs based on the structure of CMIC.
Synthesis Methods
The synthesis of CMIC involves the reaction of 1H-indazole-5-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction yields CMIC as a white solid with a purity of over 95%. The synthesis method is relatively simple, and the product can be obtained in good yield.
Scientific Research Applications
CMIC has been extensively studied for its use in various scientific research applications. One of the most significant applications of CMIC is in the discovery of new drugs. CMIC has been shown to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. CMIC has been used as a lead compound in the development of several new drugs.
properties
IUPAC Name |
N-(cyanomethyl)-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-3-4-12-10(15)7-1-2-9-8(5-7)6-13-14-9/h1-2,5-6H,4H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUVHZKIWTTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC#N)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1H-indazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)

![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)



![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)
